![molecular formula C15H13ClO2 B6403542 4-(4-Chloro-2-methylphenyl)-3-methylbenzoic acid, 95% CAS No. 1261979-71-8](/img/structure/B6403542.png)
4-(4-Chloro-2-methylphenyl)-3-methylbenzoic acid, 95%
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Overview
Description
4-(4-Chloro-2-methylphenyl)-3-methylbenzoic acid, or 4-CMB, is a synthetic organic compound with a wide range of uses in scientific research. Its unique properties make it an incredibly useful tool in the laboratory, with applications in many different areas of scientific research.
Scientific Research Applications
4-CMB has a wide range of applications in scientific research. It is used in the synthesis of drugs, such as anti-inflammatory agents, and in the production of polymers. It is also used in the synthesis of a variety of organic compounds, such as dyes, fragrances, and flavorings. Additionally, it is used in the production of polymers for use in medical devices, such as stents and catheters.
Mechanism of Action
The mechanism of action of 4-CMB is not fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. By inhibiting the activity of COX-2, 4-CMB is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMB are not yet fully understood. However, research has shown that 4-CMB has anti-inflammatory and analgesic properties. In addition, it has been shown to reduce the production of prostaglandins, which are hormones involved in inflammation and pain.
Advantages and Limitations for Lab Experiments
The main advantage of 4-CMB is its high yield in the synthesis process, which makes it an ideal compound for use in lab experiments. Additionally, it is relatively easy to synthesize and is readily available. The main limitation of 4-CMB is its potential toxicity, which must be taken into account when using the compound in experiments.
Future Directions
There are a number of potential future directions for 4-CMB. One possible direction is the development of new drugs and polymers using the compound. Additionally, further research could be done to explore the biochemical and physiological effects of 4-CMB, as well as its potential toxicity. Finally, 4-CMB could be used in the development of new medical devices, such as stents and catheters.
Synthesis Methods
The synthesis of 4-CMB begins with the reaction of 4-chloro-2-methylphenol with methyl benzoate. This reaction is done in the presence of an acid catalyst, such as sulfuric acid, and is carried out at a temperature of around 80°C. The reaction results in the formation of 4-(4-chloro-2-methylphenyl)-3-methylbenzoic acid. The yield of this reaction is typically around 95%.
properties
IUPAC Name |
4-(4-chloro-2-methylphenyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-7-11(15(17)18)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZLOSJLCGJUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690351 |
Source
|
Record name | 4'-Chloro-2,2'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-71-8 |
Source
|
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-chloro-2,2′-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261979-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chloro-2,2'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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